molecular formula C25H22ClN5O B11336447 4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide

Cat. No.: B11336447
M. Wt: 443.9 g/mol
InChI Key: IXMSSJAEOBYYKW-UHFFFAOYSA-N
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Description

4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of reagents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

    Substitution Reactions: The pyrimidine ring undergoes substitution reactions to introduce the amino groups. Reagents such as sodium bicarbonate (NaHCO₃) and ethanol (EtOH) are commonly used in these reactions.

    Coupling with Benzamide: The final step involves coupling the substituted pyrimidine ring with benzamide. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and studies.

    Biology: In biological research, the compound is used to study cellular processes and molecular interactions. It is often employed in assays and experiments to investigate its effects on biological systems.

    Medicine: The compound has potential therapeutic applications. .

    Industry: In the industrial sector, the compound is used in the development of new materials and products. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of specific pathways. For example, it may interact with cellular receptors to modulate signal transduction pathways, resulting in changes in cellular behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This uniqueness makes it valuable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C25H22ClN5O

Molecular Weight

443.9 g/mol

IUPAC Name

4-chloro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H22ClN5O/c1-16-3-9-20(10-4-16)29-23-15-24(28-17(2)27-23)30-21-11-13-22(14-12-21)31-25(32)18-5-7-19(26)8-6-18/h3-15H,1-2H3,(H,31,32)(H2,27,28,29,30)

InChI Key

IXMSSJAEOBYYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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